(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol dihydrochloride
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Overview
Description
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which includes a tetrahydropyrazolo[1,5-a]pyrazine core
Mechanism of Action
Target of Action
The primary target of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol dihydrochloride is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the replication of the virus and is therefore an attractive target for antiviral therapy .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants
Biochemical Pathways
The compound affects the HBV replication pathway by modulating the conformation of the HBV core protein . This modulation can inhibit the replication of the virus, including variants resistant to nucleos(t)ide analogs .
Pharmacokinetics
It has been demonstrated that the lead compound can inhibit hbv dna viral load in a hbv aav mouse model by oral administration , suggesting good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of HBV replication , including in nucleos(t)ide-resistant HBV variants . This leads to a decrease in the viral load, as demonstrated in a HBV AAV mouse model .
Biochemical Analysis
Biochemical Properties
It has been found to be an effective inhibitor of a broad range of nucleoside-resistant Hepatitis B Virus (HBV) variants . This suggests that it interacts with certain enzymes, proteins, or other biomolecules involved in the life cycle of HBV .
Cellular Effects
In cellular models, 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol dihydrochloride has been shown to inhibit the replication of HBV . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism related to viral replication .
Molecular Mechanism
Its ability to inhibit HBV suggests that it may interact with biomolecules involved in the viral life cycle, potentially through binding interactions, enzyme inhibition or activation, or changes in gene expression .
Dosage Effects in Animal Models
In animal models, specifically a HBV AAV mouse model, the compound demonstrated inhibition of HBV DNA viral load when administered orally .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol dihydrochloride typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the catalytic hydrogenation of pyrazolo[1,5-a]pyrazine derivatives.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions and using cost-efficient methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral agents, particularly those targeting hepatitis B virus.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Chemical Biology: It serves as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine
- 4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl)morpholine
- 5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Uniqueness
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol dihydrochloride is unique due to its specific functionalization at the 2-position, which imparts distinct chemical and biological properties. This functionalization allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c11-5-6-3-7-4-8-1-2-10(7)9-6;;/h3,8,11H,1-2,4-5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPBAFWUUUGQNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)CO)CN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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